molecular formula C12H17O6S2- B14392201 2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate CAS No. 89594-19-4

2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate

Cat. No.: B14392201
CAS No.: 89594-19-4
M. Wt: 321.4 g/mol
InChI Key: YBOQTSFGNRALRB-UHFFFAOYSA-M
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Description

2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a dithiolan ring, hydroxy groups, and an ester functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate typically involves multiple steps, including the formation of the dithiolan ring and the esterification process. Common reagents used in the synthesis may include thiols, aldehydes, and alcohols. Reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dithiolan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-oxopropanoate: Lacks the ester functional group.

    3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate: Lacks the dithiolan ring.

Uniqueness

2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate is unique due to the presence of both the dithiolan ring and the ester functional group, which confer distinct chemical and biological properties

Properties

CAS No.

89594-19-4

Molecular Formula

C12H17O6S2-

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)-3-(2-methylpentan-3-yloxy)-3-oxopropanoate

InChI

InChI=1S/C12H18O6S2/c1-4-6(5(2)3)18-9(15)7(8(13)14)12-19-10(16)11(17)20-12/h5-6,10-11,16-17H,4H2,1-3H3,(H,13,14)/p-1

InChI Key

YBOQTSFGNRALRB-UHFFFAOYSA-M

Canonical SMILES

CCC(C(C)C)OC(=O)C(=C1SC(C(S1)O)O)C(=O)[O-]

Origin of Product

United States

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